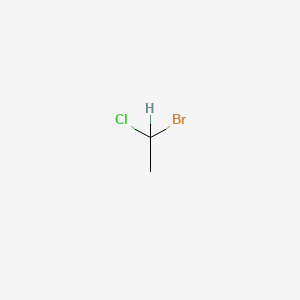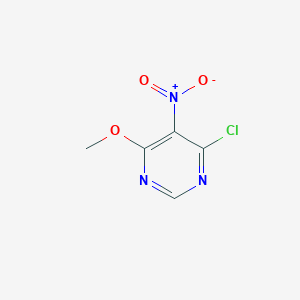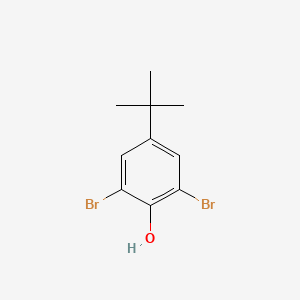
1-Bromo-1-chloroethane
Overview
Description
1-Bromo-1-chloroethane is an organohalogen compound with the molecular formula C2H4BrCl. It is a colorless liquid at room temperature and is known for its use as a solvent and intermediate in organic synthesis . The compound is also referred to as ethane, 1-bromo-1-chloro-.
Preparation Methods
1-Bromo-1-chloroethane can be synthesized through several methods:
Halogenation of Ethane: Ethane can be subjected to halogenation using bromine and chlorine in the presence of a catalyst. This method involves the substitution of hydrogen atoms in ethane with bromine and chlorine atoms.
Dehydrohalogenation: Another method involves the dehydrohalogenation of 1,1-dibromoethane or 1,1-dichloroethane.
Industrial production methods often involve the controlled halogenation of ethane, ensuring the selective substitution of hydrogen atoms with bromine and chlorine.
Chemical Reactions Analysis
1-Bromo-1-chloroethane undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine or chlorine atom is replaced by another nucleophile. Common reagents for these reactions include sodium hydroxide, potassium cyanide, and ammonia.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes. For example, treatment with a strong base like sodium ethoxide can lead to the formation of ethene.
Oxidation and Reduction: While less common, this compound can be oxidized or reduced under specific conditions to form various products.
The major products formed from these reactions depend on the reagents and conditions used. For instance, nucleophilic substitution with sodium hydroxide can yield ethanol, while elimination with sodium ethoxide can produce ethene.
Scientific Research Applications
1-Bromo-1-chloroethane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic compounds. Its reactivity makes it a valuable building block in organic chemistry.
Solvent: The compound is used as a solvent in various chemical reactions due to its ability to dissolve a wide range of substances.
Fumigant: It has been used as a fumigant in agricultural and industrial settings
Mechanism of Action
The mechanism of action of 1-Bromo-1-chloroethane involves its reactivity with nucleophiles and bases. The presence of both bromine and chlorine atoms makes it susceptible to nucleophilic attack, leading to substitution or elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
1-Bromo-1-chloroethane can be compared with other similar compounds, such as:
1-Bromo-2-chloroethane: This compound has the bromine and chlorine atoms on adjacent carbon atoms.
1,1-Dibromoethane: This compound has two bromine atoms on the same carbon atom. It is more reactive in nucleophilic substitution reactions due to the presence of two leaving groups.
1,1-Dichloroethane: Similar to 1,1-Dibromoethane, but with two chlorine atoms.
The uniqueness of this compound lies in its dual halogenation, which provides a balance of reactivity and stability, making it a versatile compound in organic synthesis.
Properties
IUPAC Name |
1-bromo-1-chloroethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4BrCl/c1-2(3)4/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMSVNDSDEZTYAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10870650 | |
| Record name | 1-Bromo-1-chloroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10870650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
593-96-4 | |
| Record name | 1-Bromo-1-chloroethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=593-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-1-chloroethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Bromo-1-chloroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10870650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-1-chloroethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.929 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Dibenzo[f,h]quinoxaline](/img/structure/B1580581.png)





